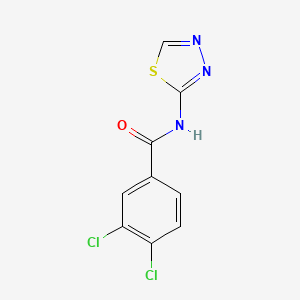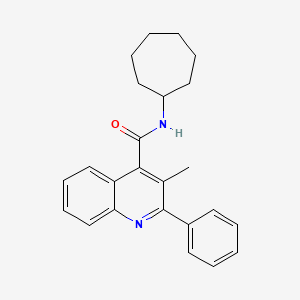![molecular formula C17H17FN2O4 B11118953 N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B11118953.png)
N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-FLUOROPHENOXY)ACETOHYDRAZIDE is a hydrazone derivative known for its potential applications in various fields of scientific research. This compound is characterized by the presence of a methoxy-substituted phenyl ring and a fluorophenoxy group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-FLUOROPHENOXY)ACETOHYDRAZIDE typically involves the condensation of 2,5-dimethoxybenzaldehyde with 4-fluorophenoxyacetic acid hydrazide. The reaction is carried out in an ethanol solvent under reflux conditions, with the addition of a catalytic amount of acetic acid to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-FLUOROPHENOXY)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methoxy and fluorophenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’~1~-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-FLUOROPHENOXY)ACETOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-FLUOROPHENOXY)ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation . Additionally, the presence of methoxy and fluorophenoxy groups enhances its binding affinity and specificity towards certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-METHYLBENZYL)-1H-BENZIMIDAZOL-2-YL]SULFANYL}ACETOHYDRAZIDE
- N’~1~-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-{[4-ETHYL-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
Uniqueness
N’~1~-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-FLUOROPHENOXY)ACETOHYDRAZIDE is unique due to the presence of both methoxy and fluorophenoxy groups, which confer distinct electronic and steric properties. These features enhance its reactivity and binding affinity, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C17H17FN2O4 |
|---|---|
Molecular Weight |
332.33 g/mol |
IUPAC Name |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-(4-fluorophenoxy)acetamide |
InChI |
InChI=1S/C17H17FN2O4/c1-22-15-7-8-16(23-2)12(9-15)10-19-20-17(21)11-24-14-5-3-13(18)4-6-14/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+ |
InChI Key |
DBPKAZGCLNWFJN-VXLYETTFSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)COC2=CC=C(C=C2)F |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)COC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-[(4-methoxyphenyl)carbamoyl]-4-methyl-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B11118871.png)

![4-(3,4-dihydro-1H-isoquinolin-2-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B11118881.png)
![(2E)-1-benzyl-2-[1-(biphenyl-4-yl)ethylidene]-1-phenylhydrazine](/img/structure/B11118886.png)
![Methyl 2-{[(3-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11118905.png)
![3-cyclopentyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]propanamide](/img/structure/B11118909.png)
![2-[(Methylsulfonyl)amino]-5-morpholinobenzoic acid](/img/structure/B11118910.png)
![2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(propan-2-yl)acetamide](/img/structure/B11118916.png)

![1-(1,4'-Bipiperidin-1'-yl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone](/img/structure/B11118928.png)
![(4Z,8E)-N-(3-methoxyphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B11118934.png)

![4-{[3-(Ethoxycarbonyl)-4-(naphthalen-1-yl)thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B11118939.png)
![N-(cyclohexylmethyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11118948.png)
